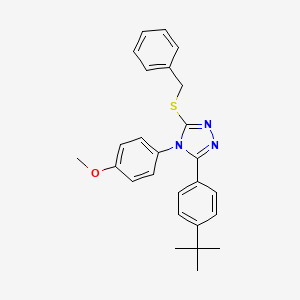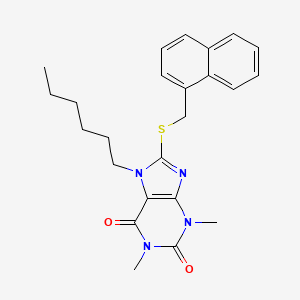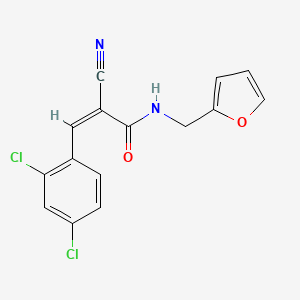
alpha-Phenyl-N-(3-pyridyl)-phenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Phenyl-N-(3-pyridyl)-phenethylamine is a chemical compound that belongs to the class of phenethylamines. These compounds are known for their diverse range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Phenyl-N-(3-pyridyl)-phenethylamine typically involves the reaction of a phenethylamine derivative with a pyridine derivative under specific conditions. Common methods include:
Reductive Amination: This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.
Grignard Reaction: This involves the reaction of a phenylmagnesium bromide with a pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Phenyl-N-(3-pyridyl)-phenethylamine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides or ketones.
Reduction: This can result in the formation of reduced amine derivatives.
Substitution: This can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Alpha-Phenyl-N-(3-pyridyl)-phenethylamine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of alpha-Phenyl-N-(3-pyridyl)-phenethylamine involves its interaction with specific molecular targets and pathways. This may include:
Receptor Binding: Binding to specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibiting the activity of specific enzymes, affecting metabolic pathways.
Signal Transduction: Modulating signal transduction pathways, leading to changes in cellular activity.
Vergleich Mit ähnlichen Verbindungen
Alpha-Phenyl-N-(3-pyridyl)-phenethylamine can be compared with other similar compounds, such as:
Phenethylamine: A simple phenethylamine derivative with various biological activities.
N-Methylphenethylamine: A methylated derivative with enhanced biological activity.
3-Pyridylphenethylamine: A pyridine-substituted derivative with unique properties.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and properties make it a valuable tool for the development of new chemical entities and the study of biological processes.
Eigenschaften
CAS-Nummer |
201215-94-3 |
|---|---|
Molekularformel |
C19H18N2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
N-(1,2-diphenylethyl)pyridin-3-amine |
InChI |
InChI=1S/C19H18N2/c1-3-8-16(9-4-1)14-19(17-10-5-2-6-11-17)21-18-12-7-13-20-15-18/h1-13,15,19,21H,14H2 |
InChI-Schlüssel |
QAZHGSWEDVPGNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11966837.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11966841.png)
![(5Z)-3-Isopropyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966843.png)

![methyl 4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B11966854.png)


![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11966866.png)


![7-hydroxy-9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11966901.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966904.png)


